Cas no 1206641-20-4 (3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol)

3-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol is a boronate ester derivative featuring a propanol linker, offering enhanced solubility and stability for synthetic applications. The tetramethyl dioxaborolane group provides improved hydrolytic resistance compared to conventional boronic acids, making it suitable for moisture-sensitive reactions. Its phenolic ether linkage ensures compatibility with further functionalization, while the terminal hydroxyl group allows for additional derivatization or conjugation. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its sterically hindered boronate moiety promotes selective coupling efficiency. Its balanced reactivity and stability make it a versatile intermediate in pharmaceutical and materials science research.
3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol structure
1206641-20-4 structure
Product Name:3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol
CAS No:1206641-20-4
MF:C15H23BO4
MW:278.151725053787
MDL:MFCD22207066
CID:4562910
PubChem ID:67250484
Update Time:2025-05-19

3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
    • 1-Propanol, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
    • AMTB1130
    • P17028
    • 3-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-p
    • XH0936
    • AKOS025395290
    • 1206641-20-4
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-propanol
    • AS-3196
    • DB-193793
    • SCHEMBL2020518
    • MFCD22207066
    • 3-(3-Hydroxypropan-1-yloxy)-phenylboronic Acid Pinacol Ester
    • DHUVCFPERRAPPL-UHFFFAOYSA-N
    • CS-0178975
    • 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol
    • MDL: MFCD22207066
    • Inchi: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9,17H,5,10-11H2,1-4H3
    • InChI Key: DHUVCFPERRAPPL-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)OCCCO)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 278.169
  • Monoisotopic Mass: 278.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.9

3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T302855-50mg
3-[4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
1206641-20-4
50mg
$ 50.00 2022-06-02
TRC
T302855-100mg
3-[4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
1206641-20-4
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$ 65.00 2022-06-02
TRC
T302855-500mg
3-[4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
1206641-20-4
500mg
$ 160.00 2022-06-02
AK Scientific
AMTB1130-250mg
3-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
1206641-20-4 97%
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AK Scientific
AMTB1130-1g
3-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
1206641-20-4 97%
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AK Scientific
AMTB1130-5g
3-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
1206641-20-4 97%
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$315 2025-02-18
AK Scientific
AMTB1130-10g
3-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-ol
1206641-20-4 97%
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abcr
AB486629-1 g
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-propanol
1206641-20-4
1g
€206.00 2023-04-20
abcr
AB486629-5 g
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-propanol
1206641-20-4
5g
€554.30 2023-04-20
abcr
AB486629-10 g
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-propanol
1206641-20-4
10g
€821.60 2023-04-20

3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1206641-20-4)3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol
Order Number:A1108759
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):308.0
Email:sales@amadischem.com

3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol Related Literature

Additional information on 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol

Introduction to 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol (CAS No: 1206641-20-4)

The compound 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol, identified by its CAS number 1206641-20-4, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of a phenoxyl group and a tetramethyl-substituted boronate ester makes it a valuable intermediate in the synthesis of complex molecules.

In recent years, boronic acid derivatives have gained considerable attention due to their versatility in medicinal chemistry. The 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol structure provides a unique combination of steric hindrance and electronic properties that enhance its reactivity in various chemical transformations. This has led to its exploration in the development of novel therapeutic agents, particularly in the realm of targeted drug delivery systems and biomimetic polymers.

The tetramethyl substitution on the boronate ester moiety plays a crucial role in modulating the compound's solubility and stability under different reaction conditions. This feature is particularly advantageous in pharmaceutical applications where maintaining structural integrity while ensuring efficient bioavailability is paramount. Recent studies have highlighted the compound's potential in facilitating the synthesis of biaryl compounds, which are key motifs in many biologically active molecules.

One of the most compelling aspects of 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol is its utility as a building block in the construction of complex organic architectures. The phenoxypropan-1-ol backbone provides a flexible scaffold that can be further functionalized to create molecules with tailored properties. This has been particularly useful in the development of ligands for metal-catalyzed reactions, where precise control over steric and electronic environments is essential.

Recent advancements in computational chemistry have further enhanced our understanding of how 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol interacts with other molecular entities. Molecular modeling studies have revealed that this compound can form stable complexes with transition metals, making it an excellent candidate for catalytic applications. These insights have paved the way for innovative approaches in organic synthesis, where this compound serves as a critical reagent in multi-step cascades.

The pharmaceutical industry has also shown keen interest in 3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol due to its potential as a precursor for drug candidates. Its ability to undergo cross-coupling reactions efficiently allows for the rapid assembly of complex drug molecules without compromising structural fidelity. This has been particularly relevant in the development of small-molecule inhibitors targeting specific biological pathways.

In addition to its synthetic utility, 3-4-Tetramethyl)phenoxypropan] 1 -ol (CAS No: 1206641 - 20 - 4) has been explored for its role in material science applications. The unique electronic properties of boronic acid derivatives make them suitable candidates for organic electronics and nanotechnology. Researchers have been investigating how this compound can be integrated into conductive polymers and nanocomposites to enhance their performance characteristics.

The environmental impact of using 3 - 4 - Tetramethyl - 1 , 3 , 2 - Dioxaborolan - 2 - yl ) Phenoxypropan - 1 - ol has also been a point of interest. Studies have demonstrated that under controlled reaction conditions, this compound can be recovered and reused multiple times without significant loss of yield or purity. This aligns with the growing emphasis on sustainable chemistry practices and reduces waste generation during synthetic processes.

Future research directions for 3 - 4 - Tetramethyl - 1 , 3 , 2 - Dioxaborlan] 2 - yl ) Phenoxypropan] 1 - ol (CAS No: 120664] - 20 ] - 4) may include exploring its potential as an agrochemical intermediate or in the development of novel imaging agents for medical diagnostics. The compound's ability to participate in diverse chemical transformations makes it a versatile tool that can be adapted to various industrial needs.

In conclusion,3 - 4 - Tetramethyl] phenoxypropan] [ CAS No: [12066[41] ] [20]] [4] represents a significant advancement in organic chemistry with broad applicability across multiple industries. Its unique structural features and reactivity make it an indispensable component in modern synthetic methodologies. As research continues to uncover new possibilities for this compound,its importance is expected to grow further as innovative applications emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1206641-20-4)3-4-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxypropan-1-ol
A1108759
Purity:99%
Quantity:5g
Price ($):308.0
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